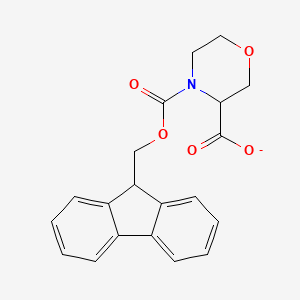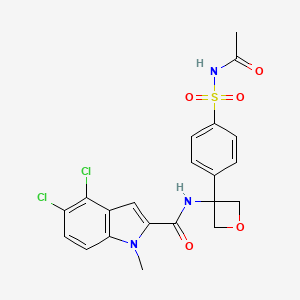
Phgdh-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phgdh-IN-4 is a small molecule inhibitor targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is crucial for the proliferation and survival of cancer cells. By inhibiting PHGDH, this compound aims to disrupt the metabolic processes that support cancer cell growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phgdh-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Phgdh-IN-4 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Phgdh-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the serine biosynthesis pathway and its role in cellular metabolism.
Biology: Employed in research to investigate the metabolic dependencies of cancer cells and the potential for targeting metabolic pathways in cancer therapy.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high PHGDH activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways.
Mecanismo De Acción
Phgdh-IN-4 exerts its effects by inhibiting the activity of PHGDH, the enzyme responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in the serine biosynthesis pathway. By blocking this key step, this compound disrupts the production of serine and other downstream metabolites essential for cancer cell proliferation and survival. The inhibition of PHGDH also affects the redox balance and nucleotide synthesis in cancer cells, leading to reduced cell growth and increased cell death .
Comparación Con Compuestos Similares
Phgdh-IN-4 is compared with other PHGDH inhibitors such as CBR-5884, NCT-503, and PKUMDL-WQ-2101. While all these compounds target PHGDH, this compound is unique in its specific binding affinity and inhibitory potency. It has shown higher efficacy in preclinical studies compared to other inhibitors, making it a promising candidate for further development .
List of Similar Compounds
- CBR-5884
- NCT-503
- PKUMDL-WQ-2101
Propiedades
Fórmula molecular |
C21H19Cl2N3O5S |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
N-[3-[4-(acetylsulfamoyl)phenyl]oxetan-3-yl]-4,5-dichloro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27) |
Clave InChI |
WLCIQZZFHWOHTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



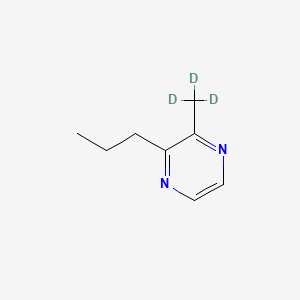
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
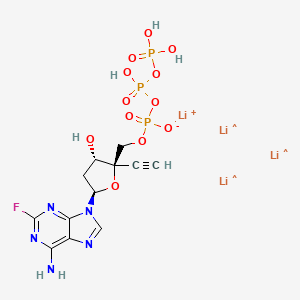
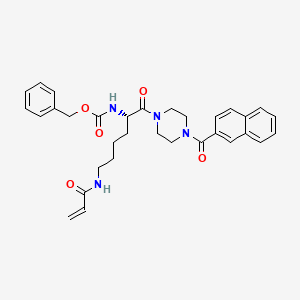
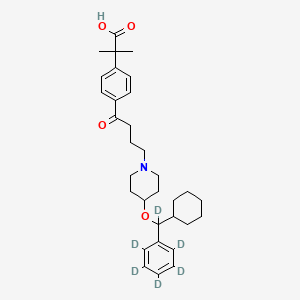

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
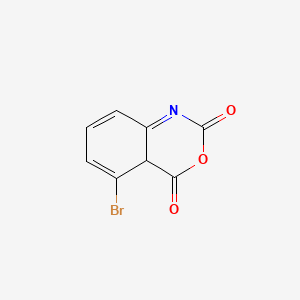
![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
